molecular formula C20H20FN3O3S2 B2387949 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941962-16-9

1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2387949
CAS No.: 941962-16-9
M. Wt: 433.52
InChI Key: ZMNRMAGWSNKYBA-UHFFFAOYSA-N
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Description

The compound 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine-4-carboxamide core linked to a 4-fluorophenylsulfonyl group and a 6-methylbenzo[d]thiazol-2-yl moiety. The 4-fluorophenylsulfonyl group enhances metabolic stability and binding affinity, while the benzothiazole moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-2-7-17-18(12-13)28-20(22-17)23-19(25)14-8-10-24(11-9-14)29(26,27)16-5-3-15(21)4-6-16/h2-7,12,14H,8-11H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNRMAGWSNKYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. This group can be synthesized through the reaction of 4-fluorobenzene with sulfur trioxide, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed using standard methods of amine synthesis, and the benzo[d]thiazol-2-yl moiety is introduced through a cyclization reaction involving thiazole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be crucial to achieving the desired product. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

The primary application of 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide lies in its role as an ALDH3A1 inhibitor . This inhibition can modulate metabolic pathways involved in various conditions where aldehyde accumulation is detrimental, such as:

  • Pain Management : The compound has shown promise in studies related to pain relief by altering metabolic pathways that affect pain signaling.
  • Metabolic Disorders : Its ability to influence aldehyde metabolism positions it as a potential therapeutic agent for disorders linked to aldehyde toxicity.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds similar to 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide:

  • Anticancer Activity : Compounds containing thiazole rings have demonstrated varying degrees of anticancer activity, suggesting that modifications to the thiazole structure can lead to enhanced efficacy against cancer cell lines (Siddiqui et al., 2020) .
  • Anticonvulsant Properties : Research has shown that thiazole-integrated compounds exhibit anticonvulsant properties, indicating potential applications in neurological disorders (Łączkowski et al.) .
  • Metabolic Studies : Investigations into the metabolic pathways influenced by ALDH3A1 inhibitors have revealed insights into their potential therapeutic windows and side effects, emphasizing the need for further research into these interactions .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenylsulfonyl group and the piperidine ring may play a role in binding to receptors or enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole Substitution: Methyl groups at C6 (target) vs.
  • Sulfonyl Group Variations : The 4-fluorophenylsulfonyl group (target) offers enhanced electronegativity compared to thiophen-2-ylsulfonyl () or 3-methoxyphenylsulfonyl (), influencing solubility and target affinity .

Physicochemical and Pharmacological Properties

  • Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility due to polar sulfonyl groups, but lipophilic substituents (e.g., benzothiazole) reduce it .
  • Stability: The 4-fluorophenyl group enhances metabolic stability compared to non-halogenated analogues .

Biological Activity

1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound notable for its unique structural features, including a piperidine ring, a sulfonyl group, and a benzo[d]thiazol-2-yl moiety. Its molecular formula is C20H20FN3O3S2C_{20}H_{20}FN_3O_3S_2 and it has garnered interest primarily due to its biological activity as a selective inhibitor of Aldehyde Dehydrogenase 3A1 (ALDH3A1), an enzyme involved in aldehyde metabolism in human cells.

Inhibition of ALDH3A1

The primary biological activity of this compound is its selective inhibition of ALDH3A1. This inhibition can significantly alter the metabolism of aldehydes, which may have therapeutic implications in conditions where aldehyde accumulation is harmful, such as in certain metabolic disorders and chronic pain conditions.

Pharmacological Applications

Research indicates that this compound may have potential applications in pharmacology, particularly in drug development targeting pain relief and metabolic disorders associated with aldehyde accumulation. Its structure may enhance selectivity and efficacy against specific biological targets, making it a candidate for further therapeutic exploration.

The interaction studies have shown that 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide specifically interacts with ALDH3A1, influencing various biochemical pathways related to aldehyde metabolism. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics, potential side effects, and therapeutic window.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups. Below is a comparison table showcasing similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(4-(benzo[d]thiazol-2-yl)phenyl)piperidine-4-carboxamideContains a benzo[d]thiazole moietyLacks fluorine substitution on the phenyl ring
N-(pyridin-3-yl)-4-(trifluoromethyl)benzene-piperidine-1-carboxamideIncorporates trifluoromethyl groupExhibits different electronic properties due to fluorine
6-Nitrobenzo[d]oxazole derivativesFeatures nitro substituents on benzo[d]oxazoleDifferent biological activity profile
N-(2-methylbenzo[d]thiazol-5-yl)piperidine derivativesVariants in methyl substitution on the thiazole ringPotentially altered binding affinity and selectivity

This comparative analysis highlights the distinctiveness of 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide as an ALDH3A1 inhibitor when juxtaposed with structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance, in vitro studies have demonstrated its effectiveness against various metabolic pathways influenced by ALDH3A1 inhibition. The compound has shown promise in modulating pain pathways, which could lead to novel analgesic therapies .

Research Findings Summary

  • Inhibition Zones : The compound was evaluated for its antimicrobial properties against various pathogens, exhibiting significant inhibition zones.
  • Therapeutic Implications : Its role in pain management and metabolic disorders has been emphasized in recent literature.

Q & A

Q. What are the key synthetic routes for 1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves:

  • Step 1 : Formation of the benzo[d]thiazole core via condensation of o-aminothiophenol derivatives with aldehydes under oxidative conditions (e.g., using iodine or H₂O₂) .
  • Step 2 : Introduction of the piperidine-4-carboxamide moiety via amide coupling, often employing activated carboxylic acids (e.g., EDCI/HOBt) with the benzo[d]thiazole-2-amine intermediate .
  • Step 3 : Sulfonylation of the piperidine nitrogen using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) .
    Characterization : Intermediates and final products are validated via ¹H/¹³C NMR (aromatic protons at δ 7.0–8.5 ppm, aliphatic piperidine signals at δ 1.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .

Q. How is the purity and structural integrity of this compound confirmed in academic research?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% typically required) .
  • Spectroscopy : ¹H/¹³C NMR resolves structural features (e.g., sulfonyl group protons at δ 7.6–7.8 ppm, methyl group on benzo[d]thiazole at δ 2.4–2.6 ppm) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis ensures stoichiometric consistency .

Q. What preliminary biological assays are recommended for screening this compound’s activity?

  • Antimicrobial Testing : Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonyl and thiazole groups’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies for this compound?

  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Rapid clearance (as seen in similar sulfonamide-thiazole derivatives) may explain in vivo inefficacy despite potent in vitro activity .
  • Metabolite Identification : Incubate the compound with liver microsomes to identify reactive metabolites that may deactivate it in vivo .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and prolong circulation time .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing side reactions?

  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to prevent N-over-sulfonylation byproducts .
  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency during amide bond formation .
  • Purification Techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water) to isolate high-purity product .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Core Modifications : Replace the 4-fluorophenylsulfonyl group with a 4-chlorophenyl or trifluoromethyl variant to assess electronic effects on target binding .
  • Piperidine Substitutions : Introduce methyl or hydroxyl groups at the piperidine 3-position to evaluate steric and hydrogen-bonding influences .
  • Thiazole Optimization : Vary the 6-methyl group on the benzo[d]thiazole to larger alkyl chains (e.g., isopropyl) to probe hydrophobic pocket interactions .

Q. What computational methods are suitable for predicting this compound’s target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or Aurora B) via the sulfonyl group’s interaction with catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound in the ATP-binding pocket under physiological conditions .
  • QSAR Modeling : Develop regression models correlating logP values and IC₅₀ data to predict bioactivity across derivatives .

Q. How should researchers address discrepancies in biological activity between similar thiazole-sulfonamide derivatives?

  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out non-specific effects .
  • Crystallography : Solve co-crystal structures with the primary target to identify critical binding motifs (e.g., sulfonyl oxygen interactions) .

Methodological Notes

  • Key References : Synthesis (), SAR (), PK/PD ().
  • Experimental Rigor : Reproducibility requires strict adherence to reaction conditions (solvent purity, inert atmosphere) and biological assay standardization (cell passage number, serum batch) .

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